Cas no 1261818-77-2 (5-(Bromomethyl)-2-cyanobenzenesulfonamide)
5-(Bromomethyl)-2-cyanobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-(Bromomethyl)-2-cyanobenzenesulfonamide
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- Inchi: 1S/C8H7BrN2O2S/c9-4-6-1-2-7(5-10)8(3-6)14(11,12)13/h1-3H,4H2,(H2,11,12,13)
- InChI Key: QDYZBFUHGMQADP-UHFFFAOYSA-N
- SMILES: BrCC1=CC=C(C#N)C(=C1)S(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 340
- XLogP3: 0.8
- Topological Polar Surface Area: 92.3
5-(Bromomethyl)-2-cyanobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010057-250mg |
5-(Bromomethyl)-2-cyanobenzenesulfonamide |
1261818-77-2 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
| Alichem | A013010057-500mg |
5-(Bromomethyl)-2-cyanobenzenesulfonamide |
1261818-77-2 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
| Alichem | A013010057-1g |
5-(Bromomethyl)-2-cyanobenzenesulfonamide |
1261818-77-2 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
5-(Bromomethyl)-2-cyanobenzenesulfonamide Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 5-(Bromomethyl)-2-cyanobenzenesulfonamide
Comprehensive Overview of 5-(Bromomethyl)-2-cyanobenzenesulfonamide (CAS No. 1261818-77-2): Properties, Applications, and Industry Insights
5-(Bromomethyl)-2-cyanobenzenesulfonamide (CAS No. 1261818-77-2) is a specialized sulfonamide derivative with a unique molecular structure featuring a bromomethyl group and a cyano substituent. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions and as a building block for complex molecules. Its CAS registry number (1261818-77-2) ensures precise identification in global chemical databases, making it a critical reference for researchers.
In recent years, the demand for high-purity intermediates like 5-(Bromomethyl)-2-cyanobenzenesulfonamide has surged, driven by advancements in drug discovery and material science. The compound’s benzenesulfonamide core is a key motif in bioactive molecules, with applications ranging from enzyme inhibition to polymer modification. Researchers frequently search for "synthesis methods for bromomethyl-cyanobenzenesulfonamide" or "1261818-77-2 suppliers," reflecting its commercial and academic relevance.
The physicochemical properties of 5-(Bromomethyl)-2-cyanobenzenesulfonamide include moderate solubility in polar organic solvents, which facilitates its use in nucleophilic substitution reactions. Its molecular weight (285.12 g/mol) and melting point (data varies by purity) are critical parameters for process optimization. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a topic often queried in scientific forums.
From an industrial perspective, CAS 1261818-77-2 is valued for its role in producing heterocyclic compounds, which are pivotal in developing antimicrobial agents and crop protection chemicals. Sustainability trends have also spurred interest in "green synthesis routes for sulfonamide derivatives," aligning with the broader shift toward eco-friendly chemistry. Innovations in catalytic bromination and flow chemistry are reshaping how this intermediate is manufactured.
Regulatory compliance remains a priority for users of 5-(Bromomethyl)-2-cyanobenzenesulfonamide. While not classified as hazardous under major frameworks, proper handling protocols are recommended due to its reactive bromomethyl group. Safety data sheets (SDS) and "1261818-77-2 storage conditions" are among the top search queries, highlighting the need for accessible technical documentation.
In conclusion, 5-(Bromomethyl)-2-cyanobenzenesulfonamide exemplifies the intersection of structural complexity and practical utility in modern chemistry. Its applications span life sciences, advanced materials, and beyond, with ongoing research exploring novel derivatives. As the industry evolves, this compound will likely remain a staple in the toolkit of synthetic chemists worldwide.
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